6-Bromo-3-chloro-2-fluoroaniline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-3-chloro-2-fluoroaniline hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of aniline derivatives, followed by nucleophilic substitution reactions to introduce the bromo, chloro, and fluoro substituents . The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired substitution pattern . Industrial production methods may involve large-scale halogenation and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
6-Bromo-3-chloro-2-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-3-chloro-2-fluoroaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
6-Bromo-3-chloro-2-fluoroaniline hydrochloride can be compared with other similar compounds, such as:
2-Bromo-3-fluoroaniline: Used as a pharmaceutical intermediate.
2-Fluoroaniline: Known for its nephrotoxic effects through hydroxylation and subsequent p-benzoquinonimine formation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-bromo-3-chloro-2-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN.ClH/c7-3-1-2-4(8)5(9)6(3)10;/h1-2H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXGHUTUSPELHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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